molecular formula C9H16ClN3 B6284488 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431970-19-2

1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B6284488
CAS RN: 1431970-19-2
M. Wt: 201.7
InChI Key:
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Description

1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the CAS Number: 1216126-64-5 . It has a molecular weight of 187.67 and its IUPAC name is 1-cyclopentyl-1H-pyrazol-4-amine hydrochloride . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Synthesis Analysis

The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods offer high selectivity and wide substrate scope .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3.ClH/c9-7-5-10-11(6-7)8-3-1-2-4-8;/h5-6,8H,1-4,9H2;1H . This indicates the presence of a cyclopentyl group attached to the 1-position of the pyrazole ring, and a methyl group attached to the 3-position of the pyrazole ring .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

  • Chemical Synthesis Techniques : A novel four-component bicyclization strategy was established for synthesizing multicyclic pyrazolo[3,4-b]pyridines, which offers a flexible and practical approach using readily accessible arylglyoxals, pyrazol-5-amines, aromatic amines, and other compounds (Tu et al., 2014).

  • Structural Characterization and Biological Activities : Research on the reaction of hydroxymethyl pyrazole derivatives with primary amines led to the synthesis of various pyrazole derivatives, whose structures were characterized by different spectroscopic methods. These compounds showed potential biological activity against breast cancer and microbes (Titi et al., 2020).

  • Synthesis of Pyrazole Derivatives : Studies on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones resulted in the synthesis of various pyrazole derivatives, exploring the chemical versatility of these compounds (Şener et al., 2002).

  • Application in Dye Synthesis : Research on the synthesis and absorption spectra of novel heterocyclic disazo dyes derived from pyrazolone and pyridone derivatives highlighted the use of these compounds in dye manufacturing (Karcı & Karcı, 2008).

  • Antibacterial and Antifungal Screening : Studies on the Vilsmeier-Haack reaction involving pyrazole derivatives led to the formation of novel heterocyclic compounds which were screened for antibacterial and antifungal activities (Awad, 1992).

  • Domino Reactions and Structural Confirmation : Domino reactions involving 3-methylpyrazol-5-amine with various compounds were studied, leading to the formation of multiple hydrogenated systems. The structure of some of these compounds was confirmed by X-ray diffraction (Lipson et al., 2015).

  • Investigation of Novel Synthesis Methods : The synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives and their characterization demonstrated the diverse synthesis possibilities of these compounds (Li-feng, 2011).

  • Corrosion Inhibition Studies : Pyrazole derivatives were evaluated as corrosion inhibitors for steel in hydrochloric acid, showcasing an application in material science (Herrag et al., 2007).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P280, P305+P351+P338 . It is recommended to handle the compound with care and follow safety guidelines as outlined in the MSDS .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride involves the reaction of cyclopentanone with hydrazine hydrate to form 1-cyclopentylhydrazine. This intermediate is then reacted with methyl isocyanate to form 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine. The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.", "Starting Materials": [ "Cyclopentanone", "Hydrazine hydrate", "Methyl isocyanate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 1-cyclopentylhydrazine.", "Step 2: 1-cyclopentylhydrazine is then reacted with methyl isocyanate in the presence of a base such as triethylamine to form 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine.", "Step 3: The amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine." ] }

CAS RN

1431970-19-2

Molecular Formula

C9H16ClN3

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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